molecular formula C11H9F3N2O2S2 B1415337 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide CAS No. 2197055-60-8

4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide

Cat. No. B1415337
CAS RN: 2197055-60-8
M. Wt: 322.3 g/mol
InChI Key: MVQFMCZPHKMANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide, also known as 4-Methyl-2-(4-TFMPTSA) is an organic compound that has been used in numerous scientific research applications. The compound is a versatile reagent that can be used in a range of lab experiments, from synthesis to biochemistry and physiology.

Scientific Research Applications

1. Agricultural Applications:

  • Thiazopyr plant metabolites, related to 4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide, have been investigated for their metabolism in animals, particularly their transformation to polar products for rapid elimination from the body. This research is significant for understanding the environmental and biological impact of such compounds in agricultural settings (Mcclanahan et al., 1995).

2. Material Sciences:

  • Studies on thiazoles with sulfur-containing functional groups, which are structurally similar to the compound , have been conducted to understand their electronic structures and photophysical properties. These insights are crucial for applications in material sciences, particularly for the development of fluorescent molecules used in sensing hazardous compounds and metals (Murai et al., 2018).

3. Organic Synthesis:

  • Research has explored the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides, demonstrating synthetic applications of such compounds in organic chemistry (He et al., 2015).
  • Another study focused on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, highlighting the versatility of sulfonic acid amides in synthetic organic chemistry (Greig et al., 2001).

properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S2/c1-6-10(20(15,17)18)19-9(16-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQFMCZPHKMANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-trifluoromethylphenyl)-thiazole-5-sulfonic acid amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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